硫酸贝卡那霉素

描述

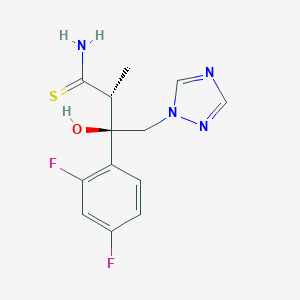

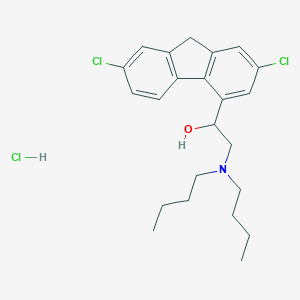

Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic . It is a congener of kanamycin and is given topically as the sulfate for the treatment of eye infections . It is reported to be more toxic than kanamycin A .

Synthesis Analysis

While specific synthesis details for Bekanamycin sulfate were not found, it is known that Amikacin, another aminoglycoside antibiotic, is synthesized by acylation of the amino group of kanamycin A .Molecular Structure Analysis

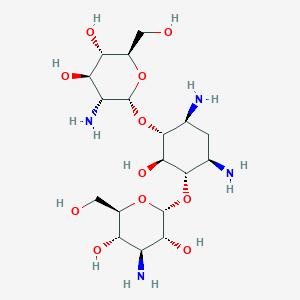

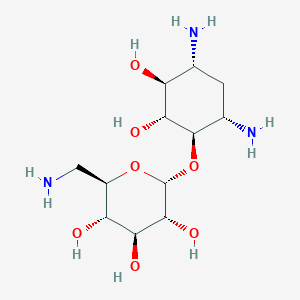

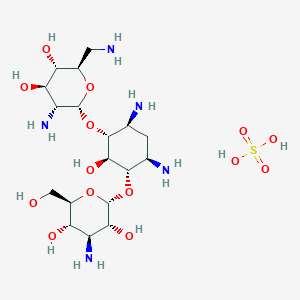

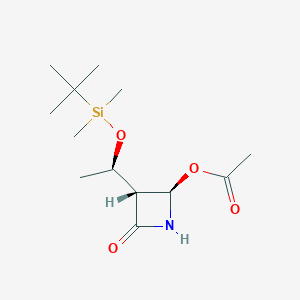

Bekanamycin sulfate has the molecular formula C18H37N5O10 . Its molecular weight is 483.51 (free base basis) . The structure of Bekanamycin sulfate includes two amino sugars glycosidically linked to deoxystreptamine .科学研究应用

Antibiotic in Medical Field

Summary of the Application

Kanamycin B sulfate is an aminoglycoside antibiotic used to treat a wide variety of serious gram-negative bacterial infections . It is usually formulated as a sulfate in both oral and intravenous forms .

Methods of Application

The antibiotic is administered orally or intravenously. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .

Results or Outcomes

While effective against infections, kanamycin B sulfate can have oto- and nephrotoxic side effects, so patients need to be closely monitored after administration .

Antibiotic in Cell Culture Applications

Summary of the Application

Kanamycin B sulfate is used in cell culture applications at 100 mg/mL . It is effective against a wide variety of gram-negative and some gram-positive bacteria .

Methods of Application

The antibiotic is added to the cell culture medium to prevent bacterial contamination .

.

Selection Agent in Genetic Engineering

Summary of the Application

Kanamycin B sulfate is used as a selection agent for cells transformed with the kanamycin B resistance gene .

Methods of Application

Cells that have been genetically modified to include the kanamycin B resistance gene are grown in a medium containing kanamycin B sulfate. Only the cells that have successfully incorporated the resistance gene will be able to survive and proliferate in this medium .

Results or Outcomes

This method allows for the selection of successfully transformed cells from a population of genetically modified cells .

Additive in Culture Media for Isolation of Group D Streptococci

Summary of the Application

Kanamycin B sulfate is used as an additive in culture media for the isolation of group D streptococci on Kanamycin Esculin Azide Agar .

Methods of Application

The antibiotic is added to the culture medium, which is then inoculated with the sample suspected of containing group D streptococci. The medium is then incubated, and the growth of the bacteria is observed .

Results or Outcomes

The use of kanamycin B sulfate in the culture medium allows for the selective growth of group D streptococci, aiding in their isolation and identification .

Selection of Transformed Plant Cells

Summary of the Application

Kanamycin B sulfate is used for the selection of transformed plant cells containing the neomycin phosphotransferase on a kanamycin-medium .

Methods of Application

Transformed plant cells are grown on a medium containing kanamycin B sulfate. Only the cells that have successfully incorporated the neomycin phosphotransferase gene, which confers resistance to kanamycin, will be able to grow in this medium .

Results or Outcomes

This method allows for the selection of successfully transformed plant cells from a population of genetically modified cells .

Analysis of Aminoglycoside Antibiotics

Summary of the Application

Kanamycin B sulfate is used in the analysis of aminoglycoside antibiotics .

Methods of Application

High-performance anion-exchange chromatography in combination with pulsed amperometric detection (HPAE-PAD) provides a sensitive and reliable analytical method for aminoglycoside antibiotics .

Results or Outcomes

This method allows for the detection and quantification of kanamycin B sulfate and other aminoglycoside antibiotics in samples .

Electrophysiological Recordings

Summary of the Application

Kanamycin B sulfate has been used for electrophysiological recordings of outer hair cells and inner hair cells .

Methods of Application

The antibiotic is added to the culture medium, and the electrical activity of the cells is recorded .

Results or Outcomes

This research has led to a better understanding of the electrical properties of these cells, which can inform the development of new treatments for hearing disorders .

Inhibition of Shoot Regeneration

Summary of the Application

Kanamycin B sulfate is used to inhibit shoot regeneration from Siberian Elm leaf explants .

Methods of Application

The antibiotic is added to the culture medium, and the growth of the shoots is observed .

Results or Outcomes

This research has led to a better understanding of the mechanisms of shoot regeneration, which can inform the development of new treatments for plant diseases .

Food Safety Testing

Summary of the Application

Kanamycin B sulfate is used in food safety testing to detect the presence of antibiotic residues in food products .

Methods of Application

Food samples are tested for the presence of kanamycin B sulfate using various analytical methods, such as high-performance liquid chromatography (HPLC) .

Results or Outcomes

This testing helps ensure that food products are safe for consumption and comply with regulatory standards .

安全和危害

Bekanamycin sulfate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPKDKJVZOVCO-KELBJJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N5O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4696-76-8 (Parent) | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048739 | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bekanamycin sulfate | |

CAS RN |

29701-07-3 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEKANAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)